molecular formula C15H22ClN3O4 B566983 2-Methyl-6-[bis(tert-butoxycarbonyl)-amino]-4-chloropyrimidine CAS No. 1350918-95-4

2-Methyl-6-[bis(tert-butoxycarbonyl)-amino]-4-chloropyrimidine

Cat. No. B566983
CAS RN: 1350918-95-4
M. Wt: 343.808
InChI Key: LMNHTSKUHWUCEH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds involves the alkylation of 1H-1,2,4-triazole with an O-tosyloxazoline derivative, followed by an oxazoline ring-opening reaction and oxidation of the N-protected β-aminoalcohol by potassium permanganate . The overall yield of this process is around 68% .


Molecular Structure Analysis

The molecular structure of “2-Methyl-6-[bis(tert-butoxycarbonyl)-amino]-4-chloropyrimidine” is represented by the linear formula C15H24N4O4 .

Scientific Research Applications

Synthesis and Characterization of Pyrimidine Derivatives

Pyrimidines, including 2-Methyl-6-[bis(tert-butoxycarbonyl)-amino]-4-chloropyrimidine, have been extensively studied for their wide range of biological activities such as anti-inflammatory, anticancer, and analgesic properties. Substituted tetrahydropyrimidine derivatives exhibit in vitro anti-inflammatory activity, indicating the potential of these compounds in designing new anti-inflammatory drugs (Gondkar, Deshmukh, & Chaudhari, 2013).

Applications in Antitumor Activity

Research on imidazole derivatives, including compounds structurally related to 2-Methyl-6-[bis(tert-butoxycarbonyl)-amino]-4-chloropyrimidine, has shown promising antitumor activity. This includes derivatives that have undergone preclinical testing stages, highlighting the importance of such structures in the search for new antitumor drugs (Iradyan, Iradyan, Arsenyan, & Stepanyan, 2009).

Role in Ectoine Biosynthesis in Halotolerant Methanotrophs

Ectoine, a compound synthesized for osmotic stress prevention in saline environments, involves precursors related to pyrimidine structures. Studies on halotolerant methanotrophs have identified genes encoding enzymes for ectoine biosynthesis, providing insights into the genetic and enzymatic aspects of producing this compound. This research sheds light on the potential of pyrimidine derivatives in biotechnological applications, including those involving 2-Methyl-6-[bis(tert-butoxycarbonyl)-amino]-4-chloropyrimidine (Reshetnikov, Khmelenina, Mustakhimov, & Trotsenko, 2011).

properties

IUPAC Name

tert-butyl N-(6-chloro-2-methylpyrimidin-4-yl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22ClN3O4/c1-9-17-10(16)8-11(18-9)19(12(20)22-14(2,3)4)13(21)23-15(5,6)7/h8H,1-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMNHTSKUHWUCEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)Cl)N(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22ClN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.80 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-6-[bis(tert-butoxycarbonyl)-amino]-4-chloropyrimidine

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